4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

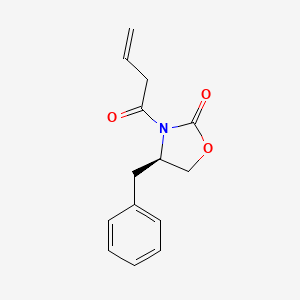

4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is an impurity of Fingolimod . Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .

Synthesis Analysis

The synthesis of Fingolimod involves a kilogram-scale synthesis using a 30-L pilot setup. Another method involves a facile six-step synthesis of Fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield .Molecular Structure Analysis

Fingolimod is a sphingosine 1-phosphate receptor modulator. The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A). Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhances BDNF expression .Physical And Chemical Properties Analysis

The molecular formula of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is C19H33NO3 . More detailed physical and chemical properties are not available in the search results.作用機序

Safety and Hazards

将来の方向性

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis. There is rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions. Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod' involves the reaction of two starting materials, 4'-Decotyl Fingolimod and 1-Bromo-8-hydroxyoctane, through a nucleophilic substitution reaction.", "Starting Materials": [ "4'-Decotyl Fingolimod", "1-Bromo-8-hydroxyoctane" ], "Reaction": [ "Step 1: Dissolve 4'-Decotyl Fingolimod and 1-Bromo-8-hydroxyoctane in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Add sodium hydride (NaH) to the solution and stir for 30 minutes to generate the sodium alkoxide intermediate.", "Step 3: Warm the solution to room temperature and stir for an additional 2 hours to allow for the nucleophilic substitution reaction to occur.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |

CAS番号 |

296282-43-4 |

製品名 |

4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod |

分子式 |

C₁₉H₃₃NO₃ |

分子量 |

323.47 |

同義語 |

2-Amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]-1,3-propanediol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)